molecular formula C18H23ClN2O2 B7794744 (4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one

(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one

Cat. No.: B7794744
M. Wt: 334.8 g/mol
InChI Key: KQZGTOWFVJOXMO-SSZFMOIBSA-N
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Description

(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a chlorophenyl group, a heptylamino group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with heptylamine, followed by cyclization with an appropriate reagent to form the oxazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxazolone ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized oxazolone derivatives.

    Reduction: Reduced oxazolone derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one: A closely related compound with similar structural features.

    2-(4-bromophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one: A bromine-substituted analog with potentially different reactivity and properties.

Uniqueness

(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[1-(heptylamino)ethylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O2/c1-3-4-5-6-7-12-20-13(2)16-18(22)23-17(21-16)14-8-10-15(19)11-9-14/h8-11,20H,3-7,12H2,1-2H3/b16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZGTOWFVJOXMO-SSZFMOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN/C(=C\1/C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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